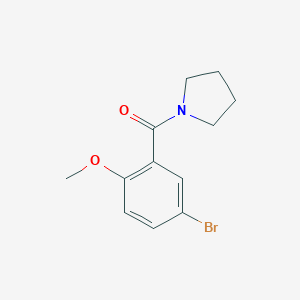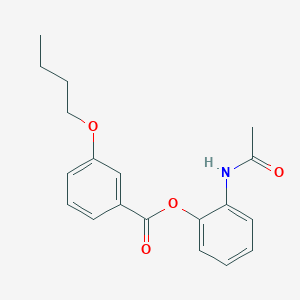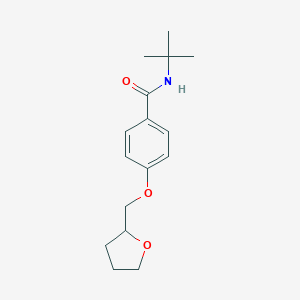![molecular formula C16H18N2O2S B250483 N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTC is a small molecule that belongs to the class of thiophene derivatives and has a molecular weight of 358.5 g/mol.
Wirkmechanismus
The mechanism of action of BPTC involves its ability to bind to the active site of enzymes and inhibit their activity. BPTC acts as a competitive inhibitor of carbonic anhydrase and histone deacetylase, while it acts as a non-competitive inhibitor of metalloproteinases. The inhibition of these enzymes leads to the disruption of various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BPTC has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BPTC inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BPTC has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BPTC has several advantages for use in lab experiments. Firstly, BPTC is a small molecule, which makes it easy to synthesize and modify. Secondly, BPTC has a high degree of purity, which ensures accurate and reproducible results. However, BPTC has some limitations, including its low solubility in water, which makes it difficult to administer in vivo. Additionally, BPTC has not been extensively studied in humans, and its safety profile is not well-established.
Zukünftige Richtungen
There are several future directions for research on BPTC. Firstly, further studies are needed to investigate the safety and efficacy of BPTC in humans. Secondly, BPTC has the potential to be developed as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Therefore, further studies are needed to explore the potential of BPTC as a drug candidate. Finally, BPTC can be used as a tool compound to study the role of enzymes in various disease processes, which can lead to the development of new therapeutic strategies.
Synthesemethoden
The synthesis of BPTC involves the reaction of 4-aminobenzoic acid with butyl isocyanate and thiophene-2-carbonyl chloride in the presence of a catalyst. The reaction yields BPTC as a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
BPTC has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of BPTC is in the development of new drugs. BPTC has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, histone deacetylase, and metalloproteinases. These enzymes play a crucial role in various disease processes, such as cancer, inflammation, and neurodegenerative disorders. Therefore, BPTC has the potential to be developed as a therapeutic agent for the treatment of these diseases.
Eigenschaften
Molekularformel |
C16H18N2O2S |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
N-[4-(butylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-2-3-10-17-15(19)12-6-8-13(9-7-12)18-16(20)14-5-4-11-21-14/h4-9,11H,2-3,10H2,1H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
ATQMRJVIBKSUKN-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)



![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)


![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)